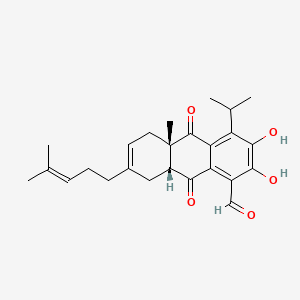
1-Anthracenecarboxaldehyde, 5,8,8a,9,10,10a-hexahydro-2,3-dihydroxy-10a-methyl-4-(1-methylethyl)-7-(4-methyl-3-pentenyl)-9,10-dioxo-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Anthracenecarboxaldehyde, 5,8,8a,9,10,10a-hexahydro-2,3-dihydroxy-10a-methyl-4-(1-methylethyl)-7-(4-methyl-3-pentenyl)-9,10-dioxo-, cis- is a useful research compound. Its molecular formula is C25H30O5 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Anthracenecarboxaldehyde, 5,8,8a,9,10,10a-hexahydro-2,3-dihydroxy-10a-methyl-4-(1-methylethyl)-7-(4-methyl-3-pentenyl)-9,10-dioxo-, cis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Anthracenecarboxaldehyde, 5,8,8a,9,10,10a-hexahydro-2,3-dihydroxy-10a-methyl-4-(1-methylethyl)-7-(4-methyl-3-pentenyl)-9,10-dioxo-, cis- including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Anthracenecarboxaldehyde and its derivatives are part of a class of organic compounds known as anthracenes. These compounds have garnered attention for their diverse biological activities, including anticancer properties, antimicrobial effects, and potential applications in fluorescent probes. This article reviews the biological activity of the specific compound 1-Anthracenecarboxaldehyde, 5,8,8a,9,10,10a-hexahydro-2,3-dihydroxy-10a-methyl-4-(1-methylethyl)-7-(4-methyl-3-pentenyl)-9,10-dioxo-, cis- , synthesizing findings from various studies and presenting relevant data.
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C20H24O5, with a molecular weight of approximately 344.4 g/mol. Its structure includes hydroxyl groups and a dioxo moiety which are significant for its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of anthracene derivatives. For instance, compounds structurally similar to 1-Anthracenecarboxaldehyde have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| Compound B | HeLa (cervical cancer) | 20 | Cell cycle arrest |
| Compound C | HL-60 (leukemia) | 10 | DNA fragmentation |
In one study, 1-Anthracenecarboxaldehyde demonstrated low cytotoxicity against MCF-7 cells while promoting cellular proliferation at lower concentrations . This dual action suggests a potential for therapeutic applications where controlled cell growth is desired.
Antimicrobial Activity
The antimicrobial properties of anthracene derivatives have also been documented. Compounds similar to 1-Anthracenecarboxaldehyde exhibited activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 40 µg/mL |
These findings indicate that the compound could serve as a basis for developing new antimicrobial agents .
Antioxidant Properties
Anthracene derivatives are known for their antioxidant capabilities. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Studies have shown that compounds derived from anthracenes can effectively reduce oxidative damage in cellular models:
- DPPH Assay : Compounds exhibited IC50 values ranging from 20 to 100 µg/mL.
- ABTS Assay : Similar results were observed with effective radical scavenging activities.
These antioxidant properties may contribute to the overall health benefits associated with these compounds .
Case Studies
- Fluorescent Probes : A study explored the use of anthracene-based fluorescent probes for detecting hydrogen sulfide (H2S) in biological systems. The probes showed low cytotoxicity and high sensitivity in cellular environments, indicating potential applications in biomedical imaging .
- Antiproliferative Screening : A library of anthracene derivatives was screened for antiproliferative activity against various cancer cell lines. The results indicated that certain structural modifications could enhance activity significantly .
Propiedades
Número CAS |
63525-06-4 |
|---|---|
Fórmula molecular |
C25H30O5 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
(8aR,10aS)-2,3-dihydroxy-10a-methyl-7-(4-methylpent-3-enyl)-9,10-dioxo-4-propan-2-yl-8,8a-dihydro-5H-anthracene-1-carbaldehyde |
InChI |
InChI=1S/C25H30O5/c1-13(2)7-6-8-15-9-10-25(5)17(11-15)22(28)19-16(12-26)21(27)23(29)18(14(3)4)20(19)24(25)30/h7,9,12,14,17,27,29H,6,8,10-11H2,1-5H3/t17-,25-/m0/s1 |
Clave InChI |
BSQZWSGAKJSBOZ-GKVSMKOHSA-N |
SMILES isomérico |
CC(C)C1=C2C(=C(C(=C1O)O)C=O)C(=O)[C@@H]3CC(=CC[C@@]3(C2=O)C)CCC=C(C)C |
SMILES canónico |
CC(C)C1=C2C(=C(C(=C1O)O)C=O)C(=O)C3CC(=CCC3(C2=O)C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















